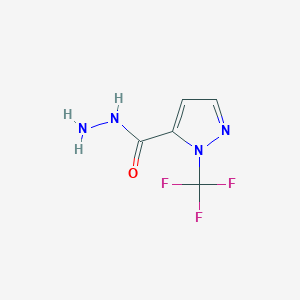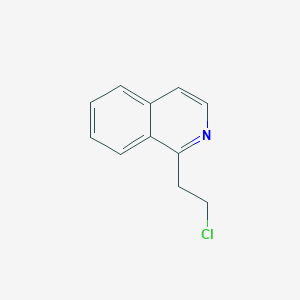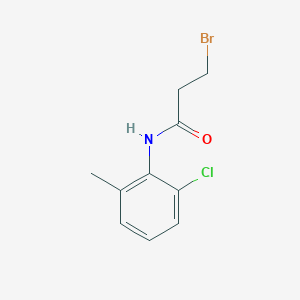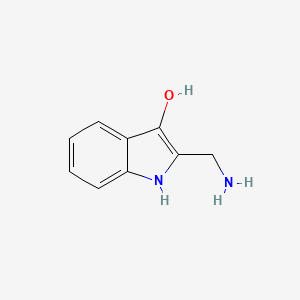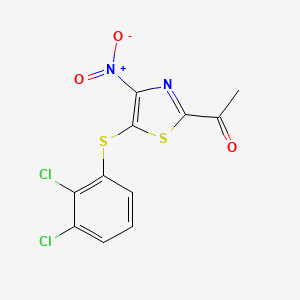
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a chemical compound with the molecular formula C12H7Cl2NO3S2 It is known for its unique structure, which includes a thiazole ring substituted with a nitro group and a dichlorophenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves the reaction of 2,3-dichlorothiophenol with 4-nitro-2-chlorothiazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dichlorophenylthio group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone: A closely related compound with a thiophene ring instead of a thiazole ring.
1-(5-((2,3-Dichlorophenyl)thio)-4-nitroimidazol-2-yl)ethanone: Contains an imidazole ring, offering different chemical properties.
Uniqueness
1-(5-((2,3-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its thiazole ring, in particular, differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H6Cl2N2O3S2 |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-7-4-2-3-6(12)8(7)13/h2-4H,1H3 |
Clave InChI |
YRPZLLZKMDJJIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




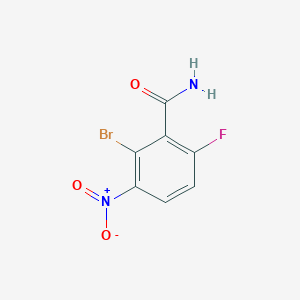
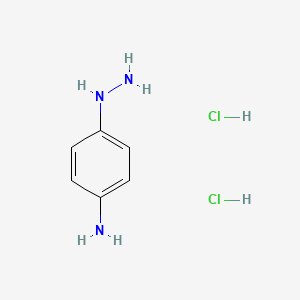

![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
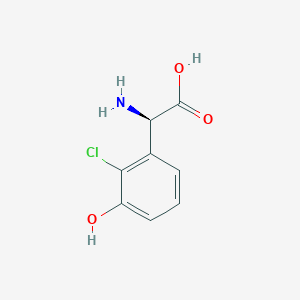

![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
